molecular formula C5H13N3O B13871697 3-amino-N-(2-aminoethyl)propanamide

3-amino-N-(2-aminoethyl)propanamide

Cat. No.: B13871697
M. Wt: 131.18 g/mol
InChI Key: XCIBLVBDIQFDFX-UHFFFAOYSA-N
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Description

3-Amino-N-(2-aminoethyl)propanamide is a multifunctional compound characterized by a central propanamide backbone substituted with aminoethyl and amino groups. Its structure enables applications in drug delivery, enzyme inhibition, and antimicrobial activity. In lipid-based delivery systems, it has been used as a pH-sensitive headgroup for CRISPR/Cas9 delivery, though newer designs have replaced it with alternative moieties like 2,2′,2″-triaminotriethylamine to enhance transfection efficiency . Derivatives of this compound are also employed in synthesizing cationic antimicrobial agents and enzyme substrates for diagnostic assays .

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-2-1-5(9)8-4-3-7/h1-4,6-7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIBLVBDIQFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-amino-N-(2-aminoethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-N-(2-aminoethyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Enzyme Substrates for β-Alanyl Aminopeptidase Detection

Key Analogs :

  • 3-Amino-N-(3-fluorophenyl)propanamide
  • 3-Amino-N-(4-methylphenyl)propanamide
  • 3-Amino-N-phenylpropanamide
Property 3-Amino-N-(3-fluorophenyl)propanamide 3-Amino-N-(4-methylphenyl)propanamide 3-Amino-N-phenylpropanamide
VOC Product 3-Fluoroaniline 4-Methylaniline Aniline
LOD (ppm) 0.09 0.24 0.13
LOQ (ppm) 0.24 0.80 0.40
Statistical Significance p = 0.0009 (vs. 4-methylphenyl) p < 0.05 (poorest performer) p = 0.3350 (vs. fluorophenyl)

Findings :

  • 3-Amino-N-(3-fluorophenyl)propanamide outperforms others due to its lower limits of detection (LOD: 0.09 ppm) and quantification (LOQ: 0.24 ppm) for 3-fluoroaniline, making it superior for detecting Pseudomonas aeruginosa .
  • 3-Amino-N-(4-methylphenyl)propanamide showed the lowest enzyme activity (p < 0.05) .

Cationic Antimicrobial β²,²-Amino Acid Derivatives

Key Analogs :

  • 3-Amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (7c)
  • 3-Amino-N-(2-aminoethyl)-2,2-bis(4-tert-butylbenzyl)propanamide (7d)
Property Compound 7c Compound 7d
Substituents Naphthalen-2-ylmethyl 4-tert-Butylbenzyl
Molecular Weight (Da) 412.2387 424.3326
Antimicrobial Activity Moderate (broad-spectrum) Enhanced (hydrophobic interactions)
Key Application Disrupting microbial membranes Targeting Gram-positive pathogens

Findings :

  • 7d ’s tert-butyl groups enhance hydrophobicity, improving interactions with bacterial membranes .
  • 7c ’s naphthalene moieties contribute to π-π stacking, aiding in biofilm disruption .

Drug Delivery Systems

Key Analogs :

  • 3,3′-[(2-Aminoethyl)imino]bis[N-(2-aminoethyl)propanamide] (original lipid headgroup)
  • 2,2′,2″-Triaminotriethylamine (replacement headgroup)
Property Original Headgroup Replacement Headgroup
Transfection Efficiency Moderate High
Gene Knockdown Efficacy 60–70% >90%
pH Sensitivity Yes Enhanced

Findings :

  • The replacement headgroup improves CRISPR/Cas9 delivery efficiency due to optimized buffering capacity and endosomal escape .

Enzyme Inhibitors

Key Analog :

  • (S)-3-Amino-N-(3-(N-(1-(4-(2-aminoethyl)piperidin-1-yl)-3-(3-carbamimidoylphenyl)-1-oxopropan-2-yl)sulfamoyl)phenyl)propanamide
Property Value
Target Enzyme Matriptase
IC₅₀ <10 nM
Application Cancer therapy (inhibition of protease-mediated metastasis)

Findings :

  • The propanamide backbone facilitates binding to matriptase’s catalytic domain, inhibiting tumor progression .

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